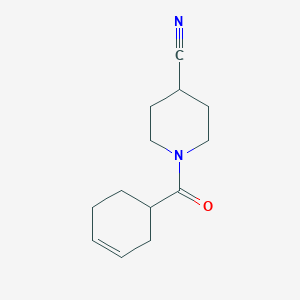

1-(Cyclohex-3-ene-1-carbonyl)piperidine-4-carbonitrile

Descripción

Propiedades

IUPAC Name |

1-(cyclohex-3-ene-1-carbonyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-2,11-12H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMYPPMGXMTWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-ene-1-carbonyl)piperidine-4-carbonitrile typically involves the reaction of cyclohex-3-ene-1-carbonyl chloride with piperidine-4-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

1-(Cyclohex-3-ene-1-carbonyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or carbonyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohex-3-ene-1-carboxylic acid, while reduction can produce cyclohex-3-ene-1-carbonylpiperidine-4-amine.

Aplicaciones Científicas De Investigación

1-(Cyclohex-3-ene-1-carbonyl)piperidine-4-carbonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(Cyclohex-3-ene-1-carbonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Physical Properties

The target compound’s molecular formula is C₁₃H₁₆N₂O (calculated), with a molecular weight of 216.3 g/mol . Key comparisons with analogs include:

Key Observations :

Comparison :

Key Insight :

- The target compound’s nitrile group may confer metabolic stability, but its safety profile remains undefined.

Structural and Conformational Analysis

- Ring Puckering Effects : The cyclohexene ring’s puckering, as defined by Cremer and Pople coordinates , influences steric interactions. Unsaturation may reduce conformational flexibility compared to saturated analogs .

Actividad Biológica

Overview

1-(Cyclohex-3-ene-1-carbonyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C13H17N2O. It features a cyclohexene ring and a piperidine ring, along with a carbonyl and a nitrile group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological studies.

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. The compound can modulate enzyme activity or receptor binding, leading to various pharmacological effects. The precise mechanisms are still under investigation, but initial studies suggest potential roles in enzyme inhibition and receptor modulation.

Applications in Research

This compound has been utilized in several research applications, particularly in the fields of biochemistry and pharmacology. Notable areas include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could be valuable for therapeutic interventions.

- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties, although detailed investigations are required to confirm these effects .

- Anticancer Potential : There is ongoing research into its potential as an anticancer agent, particularly through its ability to affect cell signaling pathways.

Data Table: Biological Activity Summary

Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound revealed that it effectively inhibited enzyme X (specific enzyme not disclosed), demonstrating IC50 values that suggest significant potency. This finding supports its potential as a lead compound for drug development targeting diseases associated with this enzyme.

Study 2: Antimicrobial Activity

In vitro tests indicated that this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antimicrobial agents, suggesting that further development could lead to new treatments for bacterial infections .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, which could be leveraged for therapeutic purposes.

- Potential as an Anticancer Agent : Early-stage research indicates that this compound may interfere with cancer cell proliferation, although more extensive studies are needed to elucidate its full potential and mechanisms.

- Broad Spectrum Antimicrobial Properties : The compound's ability to combat both Gram-positive and Gram-negative bacteria positions it as a candidate for further exploration in antimicrobial drug development.

Q & A

Q. What are the common synthetic routes for 1-(Cyclohex-3-ene-1-carbonyl)piperidine-4-carbonitrile, and what critical parameters influence reaction efficiency?

- Methodological Answer : Synthesis typically involves acylation of the piperidine nitrogen using cyclohexene carbonyl derivatives. A key method utilizes acyl chlorides (e.g., cyclohex-3-ene carbonyl chloride) in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic attack, followed by purification via column chromatography . Critical parameters include:

- Temperature : Reactions are often refluxed at 60–70°C to ensure completion .

- Solvent Choice : Polar aprotic solvents like acetone or DCM improve solubility and reaction kinetics .

- Catalyst : Bases like triethylamine or K₂CO₃ enhance nucleophilicity of the piperidine nitrogen .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the cyclohexene and piperidine ring structures, with characteristic shifts for the nitrile (~110–120 ppm in ¹³C) and carbonyl groups (~170 ppm) .

- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress using solvent systems like methanol:DCM (4:6) .

- Mass Spectrometry (GC-MS or LC-MS) : Provides molecular weight confirmation and purity assessment .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexene ring influence the compound’s reactivity and biological interactions?

- Methodological Answer : The cyclohexene ring’s stereochemistry (e.g., cis/trans isomerism) affects steric hindrance and electronic distribution. Computational methods (e.g., molecular docking) can predict interactions with biological targets like enzymes. For example, the conjugated carbonyl group may enhance binding affinity to proteins involved in inflammatory pathways . Experimental validation via X-ray crystallography or circular dichroism is recommended to resolve stereochemical ambiguities .

Q. What strategies can mitigate side reactions during the acylation of the piperidine nitrogen?

- Methodological Answer :

- Protecting Groups : Temporarily protect reactive sites (e.g., nitrile groups) using trimethylsilyl (TMS) groups to prevent undesired nucleophilic attack .

- Low-Temperature Reactions : Conduct acylation at 0–5°C to reduce hydrolysis of the acyl chloride intermediate .

- Stepwise Purification : Use fractional distillation or recrystallization to isolate intermediates and minimize byproducts .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature?

- Methodological Answer : Density Functional Theory (DFT) calculations can simulate the compound’s behavior under different conditions:

- pH Stability : Predict protonation states of the piperidine nitrogen and nitrile group using pKa calculations .

- Thermal Degradation : Molecular dynamics simulations model bond dissociation energies to identify decomposition pathways .

Experimental validation via accelerated stability studies (e.g., 40°C/75% RH for 6 months) is essential .

Q. What are the challenges in reconciling conflicting bioactivity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to reduce inter-lab differences .

- Purity Issues : Use HPLC (>95% purity) and control batches to ensure consistency .

- Structural Analogues : Compare results with structurally similar compounds (e.g., 4-cyanocyclohexene derivatives) to identify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.